molecular formula C15H18FNO4 B13511943 1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid

1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13511943
M. Wt: 295.31 g/mol
InChI Key: OOYUFXZKGSXSBJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid typically involves several steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C15H18FNO4C_{15}H_{18}FNO_4 and a molecular weight of 295.31 g/mol . It features a pyrrolidine ring, a five-membered, nitrogen-containing heterocycle, functionalized with a benzyloxycarbonyl group and a fluoroethyl substituent. The presence of these functional groups enhances its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Scientific Research Applications
Research into the biological activity of this compound has indicated potential applications in pharmacology. Its derivatives are studied for their ability to inhibit specific enzymes and bind to various receptors, which could lead to therapeutic applications in treating diseases where pyrrolidine derivatives show efficacy. The unique combination of the benzyloxycarbonyl and fluoroethyl groups may enhance its binding affinity to biological targets. The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The unique functional groups enhance its binding affinity and specificity, making it a candidate for further studies in drug development.

Various methodologies have been explored in the synthesis of this compound, including asymmetric Michael addition reactions that allow for the synthesis of highly enantiomerically enriched derivatives.

This compound can be compared with other pyrrolidine derivatives, highlighting its unique features. Examples of similar compounds include:

  • 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, which has a molecular weight of 237.27 g/mol and molecular formula C13H16FNO2C_{13}H_{16}FNO_2 .
  • 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid, with a molecular weight of 249.266 g/mol and molecular formula C13H15NO4C_{13}H_{15}NO_4 .
  • Pyrrolidine-3-carboxylic acid, with a molecular weight of 115.13 g/mol and molecular formula C5H9NO2 .
  • (3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid, with a molecular weight of 267.25 g/mol and molecular formula C13H14FNO4C_{13}H_{14}FNO_4 .

Mechanism of Action

The mechanism of action of 1-benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, influencing their activity. The benzyloxycarbonyl and fluoroethyl groups can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its molecular formula C15H18FNO4C_{15}H_{18}FNO_{4} and a molecular weight of 295.31 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, functionalized with a benzyloxycarbonyl group and a fluoroethyl substituent. The unique combination of these functional groups enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzyloxycarbonyl and fluoroethyl groups may enhance its binding affinity and specificity, suggesting potential therapeutic applications. Research indicates that derivatives of this compound can inhibit specific enzymes and bind to various receptors, which could lead to applications in treating diseases where pyrrolidine derivatives show efficacy .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to pyrrolidine derivatives. For instance, certain analogs have shown improved cytotoxicity and apoptosis induction in tumor cell models compared to standard treatments like bleomycin. This suggests that structural modifications, such as those present in this compound, could enhance biological activity against cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other pyrrolidine derivatives reveals its unique features:

Compound NameMolecular FormulaKey Differences
PyrrolidineC4H9NSimpler structure without additional functional groups.
Pyrrolidine-2-oneC4H7NOLacks the benzyloxycarbonyl group; different biological activity.
Pyrrolidine-2,5-dionesC5H7NContains additional functional groups that alter properties.
ProlinolC5H9NOHydroxylated derivative with distinct stereochemistry.

The unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity compared to these similar compounds .

Study on Antibacterial Activity

In a related study focusing on antibacterial properties, compounds derived from similar structures demonstrated significant in vitro antibacterial activity. The findings indicated that structural modifications could lead to enhanced potency against bacterial strains, supporting the hypothesis that the conformation and substituents on the pyrrolidine ring are critical for biological efficacy .

Research on Enzyme Inhibition

Another study explored the enzyme inhibition properties of pyrrolidine derivatives, emphasizing the importance of nitrogen atoms in the cyclic structure for optimal binding to target enzymes. The presence of specific functional groups significantly influenced the inhibitory activity against various enzymes associated with disease processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Benzyloxycarbonyl-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with pyrrolidine-3-carboxylic acid. Introduce the 2-fluoroethyl group via nucleophilic substitution using 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60°C) .
  • Step 2 : Protect the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in dichloromethane with triethylamine as a base .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>97%) and NMR (e.g., absence of residual solvent peaks) .
  • Key Considerations : Monitor fluorination efficiency via ¹⁹F NMR and adjust reaction time to minimize byproducts like dehydrohalogenation .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., fluoroethyl substitution at C3) and Cbz protection. ¹⁹F NMR (δ -220 to -230 ppm) verifies fluorine incorporation .
  • HPLC-MS : Assess purity (>97%) and molecular weight (theoretical MW: ~325.3 g/mol) .
  • IR Spectroscopy : Carboxylic acid (C=O stretch ~1700 cm⁻¹) and Cbz group (C=O ~1680 cm⁻¹) .
    • Contradiction Resolution : If NMR signals overlap (e.g., pyrrolidine ring protons), use 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .

Q. What are the solubility properties of this compound, and how does this influence reaction design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Carboxylic acid group enables salt formation (e.g., sodium salt) for aqueous-phase reactions .
  • Practical Tip : For coupling reactions (e.g., amidation), pre-activate the carboxylic acid with HATU/DIPEA in DMF before adding nucleophiles .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during fluorination and Cbz protection, and what are common pitfalls?

  • Stereoselective Fluorination : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to control configuration at C3. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/IPA mobile phase) .
  • Cbz Protection Pitfalls : Overprotection may occur if excess benzyl chloroformate is used. Quench unreacted reagent with aqueous NaHCO₃ and verify mono-protection via LC-MS .

Q. What is the kinetic stability of the 2-fluoroethyl group under acidic/basic conditions, and how can decomposition pathways be mitigated?

  • Stability Studies :

  • Acidic Conditions (pH <3) : Risk of HF elimination; avoid prolonged exposure to HCl or TFA. Use buffered deprotection (e.g., H₂/Pd-C in EtOAc) for Cbz removal .
  • Basic Conditions (pH >10) : Carboxylic acid deprotonation may stabilize the compound, but fluoroethyl hydrolysis is possible. Optimize reaction time/temperature using in situ ¹⁹F NMR .

Q. How does the conformational flexibility of the pyrrolidine ring influence biological activity in drug discovery contexts?

  • Conformational Analysis :

  • Use molecular dynamics (MD) simulations to study ring puckering and fluoroethyl group orientation. Compare with X-ray data (if available) .
  • Biological Relevance : Rigid conformers may enhance binding to protease active sites (e.g., HCV NS3/4A inhibitors). Test activity via enzyme inhibition assays (IC₅₀) .

Q. What strategies enable regioselective modification of the carboxylic acid group without compromising the fluoroethyl substituent?

  • Selective Derivatization :

  • Convert the acid to an acyl chloride (SOCl₂, reflux) for amide coupling. Ensure low temperatures (0°C) to prevent fluorinated side-chain degradation .
  • For esterification, use Mitsunobu conditions (DIAD, Ph₃P) with alcohols, preserving the fluoroethyl group’s integrity .

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

3-(2-fluoroethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c16-8-6-15(13(18)19)7-9-17(11-15)14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19)

InChI Key

OOYUFXZKGSXSBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(CCF)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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